2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol
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Overview
Description
2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities . Some thiazole derivatives have also demonstrated potent effects on prostate cancer .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Preparation Methods
The synthesis of 2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol typically involves the reaction of thiazole derivatives with cyclopentanone under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar compounds to 2-[Methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer drug.
This compound is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives .
Properties
IUPAC Name |
2-[methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11(9-10-5-6-13-9)7-3-2-4-8(7)12/h5-8,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPYTRFIIBEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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